molecular formula C21H13ClF3N3O2S B2536441 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-34-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2536441
CAS No.: 1105207-34-8
M. Wt: 463.86
InChI Key: GGRPRWBCBOPHNO-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a chemical compound . It is related to a series of compounds synthesized for analgesic pharmacophore models .


Synthesis Analysis

The synthesis of related compounds involves designing pharmacophore models for analgesics . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . Another process for preparing a similar compound involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives include the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by various methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through multiple methods, focusing on its heterocyclic nature and the inclusion of various functional groups to explore its biological activities. For instance, it has been synthesized as part of a study on heterocyclic compounds having a sulfamido moiety, evaluated for antimicrobial activities (Nunna et al., 2014). Another study described the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity evaluation, highlighting the versatility of the thieno[3,2-d]pyrimidine core in medicinal chemistry (Hafez & El-Gazzar, 2017).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of derivatives of this compound have been a significant focus. Some studies have synthesized derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains, showing moderate to good activity (Desai et al., 2008). In the context of antitumor activities, various derivatives have been synthesized and tested against different cancer cell lines. A notable example includes a study where derivatives exhibited potent anticancer activity, comparable to doxorubicin, on breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (El-Morsy et al., 2017).

Future Directions

Future research could focus on further understanding the analgesic effects of this compound and its derivatives, as well as exploring potential applications in pain management .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2S/c22-16-7-6-13(8-15(16)21(23,24)25)27-17(29)9-28-11-26-18-14(10-31-19(18)20(28)30)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRPRWBCBOPHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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